

GW409544: A Comprehensive Technical Guide to a Dual PPAR α /y Agonist

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Compound of Interest

Compound Name: GW409544

Cat. No.: B1672464

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Abstract

This technical guide provides an in-depth overview of **GW409544**, a potent synthetic agonist that exhibits dual activity for Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and Peroxisome Proliferator-Activated Receptor gamma (PPARy). This document consolidates key information on its chemical properties, mechanism of action, and selectivity. Detailed experimental protocols for the characterization of **GW409544** and its effects on PPAR signaling pathways are presented. Quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to GW409544

GW409544 is a synthetic L-tyrosine-based compound identified as a potent dual agonist for both PPAR α and PPARy.[1][2][3] It was developed through the reengineering of farglitazar, a potent and selective PPARy agonist, to achieve potent activation of both the α and y isoforms.[4][5] This dual agonism makes **GW409544** a valuable research tool for investigating the combined effects of activating these two critical nuclear receptors involved in lipid and glucose metabolism, and a potential scaffold for the development of therapeutic agents for metabolic and cardiovascular diseases.[2][5]

Chemical Properties

Property	Value	Reference
IUPAC Name	(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[<i>(Z)</i> -4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid	[1]
CAS Number	258345-41-4	[1]
Molecular Formula	C31H30N2O5	[1]
Molecular Weight	510.59 g/mol	[1]
Synonyms	GW-409544, GW 409544	[1]

Mechanism of Action and Selectivity

GW409544 functions as a ligand for PPARs, which are ligand-activated transcription factors. Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of gene transcription.[6]

The dual agonist activity of **GW409544** is a result of structural modifications from its predecessor, farglitazar. Farglitazar's bulky benzophenone group creates a steric clash within the ligand-binding pocket of PPAR α . [4][5] The reengineered vinyllogous amide substituent in **GW409544** is smaller, allowing it to be accommodated within the ligand-binding pockets of both PPAR α and PPAR γ . [5] A key determinant of this selectivity is a single amino acid difference: Tyr-314 in PPAR α and His-323 in PPAR γ . The larger volume of the Tyr-314 side chain in PPAR α forces a shift in the ligand's position. [5]

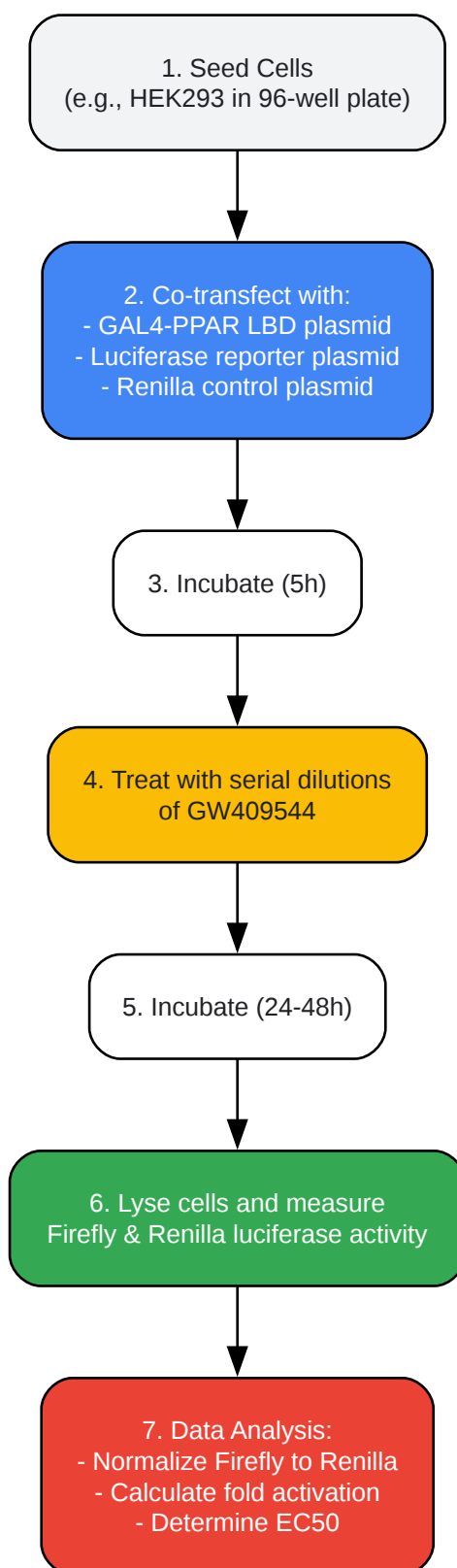
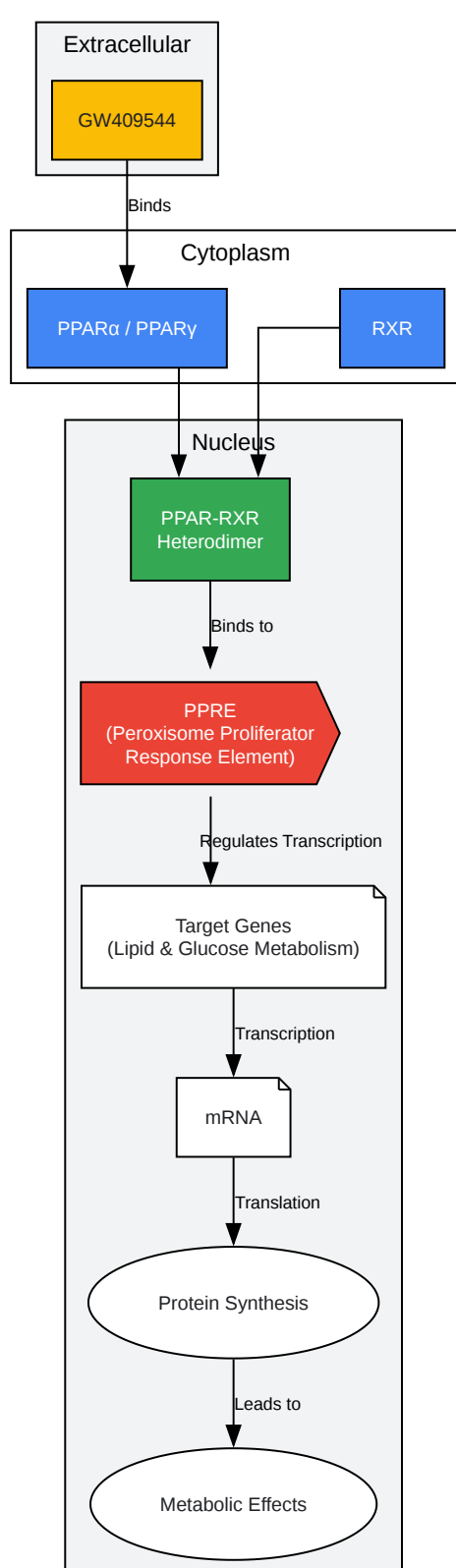
Quantitative Agonist Activity

The potency of **GW409544** as a PPAR agonist has been determined through in vitro transactivation assays.

PPAR Subtype	EC50 (nM)	Cell Line	Assay Type	Reference
Human PPAR α	2.3	HEK293	GAL4-tagged chimeric receptor transactivation assay	[2] [5]
Human PPAR γ	0.28	HEK293	GAL4-tagged chimeric receptor transactivation assay	[2] [5]
Human PPAR δ	>10,000	HEK293	GAL4-tagged chimeric receptor transactivation assay	[5]

Signaling Pathways

Upon activation by **GW409544**, PPAR α and PPAR γ regulate a wide array of genes involved in lipid and glucose metabolism. PPAR α activation primarily stimulates fatty acid catabolism, while PPAR γ activation promotes adipogenesis and enhances glucose uptake.[\[6\]](#)



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References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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